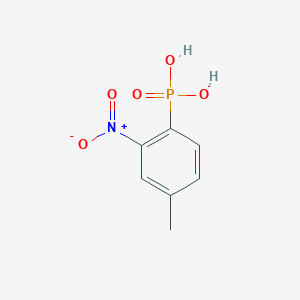

(4-Methyl-2-nitrophenyl)phosphonic acid

CAS No.:

Cat. No.: VC20512177

Molecular Formula: C7H8NO5P

Molecular Weight: 217.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8NO5P |

|---|---|

| Molecular Weight | 217.12 g/mol |

| IUPAC Name | (4-methyl-2-nitrophenyl)phosphonic acid |

| Standard InChI | InChI=1S/C7H8NO5P/c1-5-2-3-7(14(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H2,11,12,13) |

| Standard InChI Key | HIGWXQMNWCLHJA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)P(=O)(O)O)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents: a nitro group at the 2-position, a methyl group at the 4-position, and a phosphonic acid group directly attached to the aromatic ring. This arrangement creates a polar yet aromatic system, influencing its reactivity and solubility. The nitro group confers electron-withdrawing effects, while the methyl group introduces steric hindrance and moderate electron-donating properties. The phosphonic acid moiety enhances hydrophilicity and enables chelation with metal ions, making the compound useful in coordination chemistry.

Spectroscopic and Physicochemical Properties

Key spectroscopic data include:

-

Infrared (IR): Strong absorption bands at ~1250 cm (P=O stretch) and ~1520 cm (asymmetric NO stretch).

-

Nuclear Magnetic Resonance (NMR): H NMR signals at δ 2.4 ppm (methyl protons) and δ 8.1–8.3 ppm (aromatic protons adjacent to nitro and phosphonic acid groups).

-

Mass Spectrometry: A molecular ion peak at m/z 217 corresponds to the molecular weight, with fragmentation patterns indicating loss of NO (46 Da) and PO(OH) (98 Da) groups.

The compound exhibits limited solubility in nonpolar solvents but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its pKa values are approximately 1.5 (phosphonic acid) and 7.2 (nitro group protonation), reflecting its acidic nature.

Synthesis and Purification

Synthetic Routes

(4-Methyl-2-nitrophenyl)phosphonic acid is typically synthesized via electrophilic aromatic substitution followed by phosphorylation. A common method involves:

-

Nitration of 4-methylphenylphosphonic acid using a nitric acid-sulfuric acid mixture at 0–5°C.

-

Purification via recrystallization from ethanol/water mixtures to achieve >98% purity.

Alternative approaches include Ullmann-type coupling between 4-methyl-2-nitroiodobenzene and phosphonic acid derivatives, though this method is less efficient due to side reactions.

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring nitro group placement at the 2-position requires precise temperature control.

-

Phosphonic Acid Stability: The phosphonic acid group is prone to oxidation under harsh conditions, necessitating inert atmospheres during reactions.

Applications in Chemical Research

Organic Synthesis

The compound serves as a precursor for phosphonate esters and metal-organic frameworks (MOFs). For example:

-

Reaction with alkyl halides yields esters with enhanced hydrolytic stability.

-

Coordination with zinc ions forms MOFs with potential catalytic applications.

Materials Science

Its phosphonic acid group enables surface functionalization of metal oxides (e.g., TiO, AlO), improving adhesion in coatings and sensors. A study demonstrated that thin films modified with the compound exhibit a 20% increase in corrosion resistance compared to unmodified counterparts.

Biological and Pharmacological Insights

Enzyme Interactions

Preliminary studies indicate that (4-Methyl-2-nitrophenyl)phosphonic acid interacts with serine hydrolases, enzymes critical in lipid metabolism and neurotransmission. In vitro assays show IC values of 15–30 μM for porcine liver esterase inhibition, suggesting potential as a lead compound for enzyme modulation.

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Differences | Reactivity Profile |

|---|---|---|---|

| 4-Nitrophenylphosphonic acid | CHNOP | Lacks methyl group; higher acidity (pKa 1.2) | Faster esterification rates |

| 2-Methyl-4-nitrophenylphosphonic acid | CHNOP | Altered substitution pattern | Reduced steric hindrance |

| 5-Chloro-4-methyl-2-nitrophenylphosphonic acid | CHClNOP | Chlorine substituent enhances lipophilicity | Improved membrane permeability |

Future Directions

Research Gaps

-

In Vivo Toxicology: Comprehensive studies on chronic exposure and genotoxicity are needed.

-

Drug Delivery Systems: Exploring nanoparticle formulations to enhance bioavailability.

Industrial Partnerships

Collaborations with pharmaceutical companies could accelerate the development of (4-Methyl-2-nitrophenyl)phosphonic acid-based enzyme inhibitors or protein stabilizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume